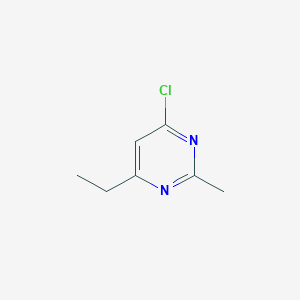

4-Chloro-6-ethyl-2-methylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-chloro-6-ethyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-3-6-4-7(8)10-5(2)9-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRFVVPNKXQKBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50522505 | |

| Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89966-72-3 | |

| Record name | 4-Chloro-6-ethyl-2-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50522505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Pyrimidine Derivatives in Advanced Organic Synthesis

The pyrimidine (B1678525) scaffold, a six-membered aromatic ring with two nitrogen atoms at the 1 and 3 positions, is a cornerstone of heterocyclic chemistry. bu.edu.eg Its derivatives are of paramount importance in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of nucleic acids. researchgate.net This inherent biological relevance has long inspired chemists to explore the synthetic utility of pyrimidines, leading to their widespread application in drug discovery and materials science.

In advanced organic synthesis, pyrimidine derivatives are prized for their diverse reactivity and their ability to serve as pharmacophores, the essential molecular features responsible for a drug's biological activity. The nitrogen atoms within the ring can act as hydrogen bond acceptors, while the carbon atoms can be functionalized to modulate the electronic and steric properties of the molecule. This adaptability allows for the fine-tuning of a compound's interaction with biological targets. Consequently, pyrimidine-based structures are found in a wide array of therapeutic agents, including antiviral, anticancer, antibacterial, and antifungal drugs. researchgate.net

An Overview of the Research Landscape of 4 Chloro 6 Ethyl 2 Methylpyrimidine

Classical and Contemporary Approaches to Pyrimidine Ring Construction

The formation of the pyrimidine core is the foundational step in the synthesis of a vast array of derivatives, including this compound. This is typically achieved through cyclization reactions that bring together acyclic precursors to form the heterocyclic ring.

Cyclocondensation Reactions in Pyrimidine Synthesis

Cyclocondensation reactions are the cornerstone of pyrimidine synthesis, classically involving the reaction of a compound with an N-C-N fragment (like amidines, urea (B33335), or guanidine) with a C-C-C fragment (a β-dicarbonyl compound). wikipedia.org One of the most fundamental methods is the Pinner synthesis, which condenses 1,3-dicarbonyl compounds with amidines. mdpi.com This approach allows for the introduction of substituents at the 2-position of the pyrimidine ring from the amidine component.

Another widely recognized method is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea (B124793). wikipedia.orgresearchgate.netmdpi.com This reaction is highly valued for its efficiency in producing dihydropyrimidines, which can be further modified. mdpi.comnih.gov For instance, the reaction between ethyl acetoacetate, an aldehyde, and thiourea is a common route to substituted thioxo-dihydropyrimidines. nih.gov

Modern synthetic approaches often employ catalysts to improve efficiency and yield, including multicomponent reactions that can construct complex pyrimidines in a single step. mdpi.comresearchgate.net For example, samarium chloride has been used to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation. scialert.net

Table 1: Overview of Major Cyclocondensation Reactions for Pyrimidine Synthesis

| Reaction Name | Reactant 1 Type | Reactant 2 Type | Resulting Core Structure | Reference |

|---|---|---|---|---|

| Pinner Synthesis | 1,3-Dicarbonyl Compound | Amidine | 2-Substituted Pyrimidine | mdpi.com |

| Biginelli Reaction | Aldehyde, β-Ketoester | Urea / Thiourea | Dihydropyrimidinone / Dihydropyrimidinethione | wikipedia.orgresearchgate.net |

| General Condensation | Ethyl Acetoacetate | Thiourea | 2-Thiouracil derivative | orgsyn.org |

| General Condensation | β-Dicarbonyl Compound | Guanidine | 2-Aminopyrimidine | wikipedia.org |

Strategies for Halogenation at the Pyrimidine Core

Halogenation is a critical functionalization step in pyrimidine chemistry. The position of halogenation is highly dependent on the reaction conditions and the existing substituents on the pyrimidine ring. scialert.net The pyrimidine ring is π-deficient, making positions 2, 4, and 6 electron-poor and susceptible to nucleophilic substitution. scialert.net In contrast, the 5-position is less electron-deficient and can undergo electrophilic substitution. wikipedia.org

Direct halogenation with electrophilic reagents typically occurs at the 5-position. wikipedia.orgscialert.net However, for the synthesis of this compound, the chlorine atom must be introduced at the 4-position. This is not achieved by direct halogenation of an unsubstituted ring but rather through a nucleophilic substitution reaction, most commonly by replacing a hydroxyl group. This transformation of a hydroxypyrimidine into a chloropyrimidine is a key strategy. google.comchemicalbook.com Common reagents for this conversion include phosphorus oxychloride (POCl₃) and thionyl chloride (SO₂Cl₂). chemicalbook.comthieme.de

Precursor Chemistry and Reactant Optimization for this compound Synthesis

The synthesis of this compound is critically dependent on the preparation of a suitable precursor, which is then subjected to a targeted chlorination reaction.

Utilization of Chlorinating Agents and Reaction Conditions

The conversion of the hydroxypyrimidine precursor to the final chlorinated product is achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is a frequently used reagent for this type of transformation. google.com The reaction often requires elevated temperatures and may be performed in the presence of an organic base, such as diisopropylethylamine or triethylamine, which acts as a catalyst and acid scavenger. google.com Thionyl chloride (SOCl₂) is another effective agent for converting hydroxypyrimidines to their chloro analogs, often used in a solvent like acetonitrile (B52724) at reflux temperatures. chemicalbook.com The optimization of these conditions, including reaction time, temperature, and the ratio of reactants, is essential for achieving high yields and purity. google.comchemicalbook.com

Table 2: Chlorination Conditions for Hydroxypyrimidine Analogs

| Precursor | Chlorinating Agent | Solvent/Base | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-methyl-4-hydroxypyrimidine | Phosphorus oxychloride (POCl₃) | Diisopropylethylamine | Reflux at 45°C for 5 hours | 4-chloro-2-methylpyrimidine | 91.5% | google.com |

| 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride (SO₂Cl₂) | Acetonitrile | Stirred at 80°C for 3 hours | 4,6-dichloro-2-methylpyrimidine | 94% | chemicalbook.com |

Role of Substituted Hydroxypyrimidines as Intermediates

The direct precursor for the synthesis of this compound is 6-ethyl-2-methyl-4-hydroxypyrimidine (which exists in tautomeric equilibrium with 6-ethyl-2-methylpyrimidin-4-one). guidechem.com This intermediate contains the required ethyl and methyl groups at the correct positions on the pyrimidine ring. The synthesis of this hydroxypyrimidine intermediate itself typically involves a cyclocondensation reaction. For example, the synthesis of the analogous 6-ethyl-5-fluoro-4-hydroxypyrimidine is achieved by reacting ethyl 2-fluoro-3-oxopentanoate with formamidine (B1211174) acetate, demonstrating a common pathway to such substituted hydroxypyrimidines. patsnap.comgoogle.com Once the 6-ethyl-2-methyl-4-hydroxypyrimidine intermediate is formed, the hydroxyl group at the C4 position serves as a leaving group, which is subsequently replaced by a chlorine atom. google.comguidechem.com

Regioselective Synthesis of this compound

The synthesis of this compound is inherently regioselective. The term "regioselective" refers to a reaction that favors bond formation at a particular position over other possible positions. In this case, the selectivity is dictated by the structure of the precursor, 6-ethyl-2-methyl-4-hydroxypyrimidine. guidechem.com

The chlorination reaction specifically targets the hydroxyl group at the 4-position, replacing it to yield the desired product. There is no ambiguity or formation of other isomers (like 6-chloro-4-ethyl-2-methylpyrimidine) because the precursor has only one hydroxyl group to be substituted. This pre-determined placement of the functional group on the starting material ensures the regiochemical outcome of the final product.

The differing reactivity of positions on the pyrimidine ring can also be exploited for regioselective synthesis. For example, in the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide, substitution occurs exclusively at the 4-position to give 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015). researchgate.net This demonstrates the higher reactivity of the C4 position towards nucleophilic attack compared to the C6 position under those specific conditions, a principle that underpins the selective synthesis of many substituted pyrimidines.

Control of Substitution Patterns on the Pyrimidine Nucleus

The functionalization of the pyrimidine core is a key aspect of its chemistry, often presenting challenges in achieving specific substitution patterns due to the inherent reactivity of the ring system. mdpi.com Traditional methods for creating substituted pyrimidines often involve multi-step processes that can be inefficient. nih.gov However, recent strategies have emerged to provide more precise control over the placement of substituents.

One effective method involves a deconstruction-reconstruction strategy. This approach transforms complex pyrimidines into iminoenamines, which act as surrogates for 1,3-dicarbonyl compounds. These intermediates can then be used in de novo heterocycle synthesis to generate a variety of substituted pyrimidines and other related heterocycles. nih.gov This technique allows for late-stage diversification, which is particularly valuable in structure-activity relationship (SAR) studies. nih.gov

For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol (B145695) at room temperature exclusively yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine. mdpi.comresearchgate.net This regioselective reaction highlights the ability to selectively substitute one chlorine atom while leaving the other intact for further modification. mdpi.com

Furthermore, the substitution pattern on the pyrimidine ring can significantly influence the molecule's biological activity. For example, in a series of pyrimidine diamine derivatives, the placement of different functional groups, such as indole (B1671886) or 3-methoxy-4-hydroxyphenyl moieties, was found to direct the compound's selectivity towards either butyrylcholinesterase (BChE) or acetylcholinesterase (AChE) inhibition. acs.org Specifically, the presence of a catechol ring favored AChE inhibition. acs.org

The use of multicomponent reactions (MCRs) has also proven to be a powerful tool for controlling substitution patterns. nih.gov The Biginelli reaction, a classic example of an MCR, allows for the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea. nih.gov This method and others like it provide a direct route to highly functionalized pyrimidines.

Table 1: Regioselective Synthesis of a Pyrimidine Derivative

| Starting Material | Reagent | Product | Yield | Reference |

| 4,6-dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide in Ethanol | 4-chloro-6-ethoxy-2-(methylthio)pyrimidine | 89% | mdpi.comresearchgate.net |

Stereochemical Considerations in Synthetic Pathways

Stereochemistry plays a crucial role in the biological activity of many pyrimidine derivatives. The three-dimensional arrangement of atoms can significantly impact how a molecule interacts with its biological target. nih.gov Therefore, controlling the stereochemistry during synthesis is of paramount importance.

In the synthesis of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, which are potent and selective cholecystokinin-A (CCK-A) receptor antagonists, highly strict stereochemical requirements were observed. nih.gov The synthesis of eight different diastereoisomers revealed that the L-tryptophan and the 4a,5-trans disposition of the bicyclic perhydropyrido[1,2-c]pyrimidine skeleton were essential for high binding potency and selectivity. nih.gov

The use of chiral auxiliaries and catalysts is a common strategy to induce stereoselectivity in pyrimidine synthesis. For instance, the synthesis of pyrano[2,3-d]pyrimidine derivatives has been achieved with excellent diastereoselectivity using organocatalysts like L-proline. acs.org

Ultrasound-assisted synthesis has also been employed in the creation of spiro-based pyrimidine systems, where stereochemistry is a key feature. nih.gov The unique molecular characteristics of spiro compounds, which contain a quaternary carbon common to two rings, are heavily influenced by their stereochemistry. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Traditional methods for synthesizing pyrimidines have often relied on hazardous solvents, toxic reagents, and high energy consumption, leading to significant environmental impact. powertechjournal.comrasayanjournal.co.in In response, the principles of green chemistry are being increasingly applied to the synthesis of pyrimidine derivatives to develop more sustainable and environmentally friendly processes. powertechjournal.comrasayanjournal.co.in

Solvent Selection and Reduction of Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process. researchgate.net Many traditional pyrimidine syntheses utilize volatile and toxic organic solvents. Green chemistry approaches focus on replacing these with safer alternatives or eliminating them altogether.

Water-soluble phosphine (B1218219) ligands like PTA have been instrumental in developing water-soluble Pt(II) complexes with pyrimidine-based ligands, enabling reactions to be carried out in aqueous media. mdpi.com The use of deep eutectic solvents (DESs) has also emerged as a green alternative. researchgate.net A novel DES composed of glyoxylic acid and L-proline has been successfully used as both a solvent and a catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives. researchgate.net This DES is reusable, cost-effective, and leads to a cleaner reaction profile with high product yields. researchgate.net

Solvent-free reaction conditions represent another significant advancement in green pyrimidine synthesis. nih.gov Mechanochemical methods, such as ball milling, allow for the synthesis of pyrimidine derivatives without the need for any solvent, reducing waste and simplifying product isolation. elsevierpure.com Ultrasound-assisted synthesis in solvent-free or aqueous media has also proven to be an effective and environmentally benign method. researchgate.net

A life cycle assessment (LCA) of different solvent-dissolution pathways for recycling mixed plastic waste highlighted that the choice of solvent significantly impacts the environmental outcome. researchgate.netresearchgate.net Xylene-based pathways showed significantly lower energy consumption and carbon emissions compared to those using paraffin (B1166041) wax or mineral oil with hexane (B92381) or heptane. researchgate.net

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Reactions with high atom economy are inherently more sustainable as they generate less waste.

Multicomponent reactions (MCRs) are prime examples of atom-economical processes. nih.gov By combining three or more reactants in a single step to form a complex product, MCRs maximize the incorporation of reactant atoms into the desired molecule, minimizing the formation of byproducts. nih.gov The Biginelli reaction is a classic illustration of an MCR that exhibits high atom economy in the synthesis of pyrimidine derivatives. nih.gov

Addition reactions, in general, have high atom economy because they involve the combination of all reactant atoms into the final product. scranton.edu In contrast, substitution and elimination reactions often have lower atom economy due to the generation of byproducts. scranton.edu

The efficiency of a reaction is also measured by its yield. scranton.edu While a high percentage yield is desirable, it does not necessarily equate to high atom economy. primescholars.com A reaction can have a near-100% yield but still have poor atom economy if a significant portion of the reactant mass is converted into waste products. primescholars.com Therefore, a holistic assessment of both yield and atom economy is necessary to evaluate the greenness of a synthetic route.

Table 2: Comparison of Green Chemistry Metrics

| Metric | Description | Importance in Pyrimidine Synthesis |

| Solvent Selection | Choosing environmentally benign solvents or eliminating them. | Reduces pollution and health hazards associated with volatile organic compounds. researchgate.net |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Minimizes waste generation and improves resource efficiency. primescholars.com |

| Reaction Efficiency | Achieving high yields of the desired product in a short amount of time. | Reduces energy consumption and improves the overall sustainability of the process. scranton.edu |

Chemical Reactivity and Transformation Mechanisms of 4 Chloro 6 Ethyl 2 Methylpyrimidine

Nucleophilic Substitution Reactions at the Chlorinated Pyrimidine (B1678525) Position

The most significant aspect of 4-Chloro-6-ethyl-2-methylpyrimidine's reactivity is the susceptibility of the C4 position to nucleophilic aromatic substitution (SNAr). The chlorine atom at this position serves as a good leaving group, and its departure is facilitated by the ability of the pyrimidine ring to stabilize the negative charge of the intermediate.

The displacement of the chloride at the C4 position proceeds via a bimolecular addition-elimination mechanism, characteristic of nucleophilic aromatic substitution. This process involves two main steps:

Nucleophilic Addition: A nucleophile (Nu-) attacks the electron-deficient C4 carbon, which is bonded to the chlorine atom. This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including onto the electronegative nitrogen atoms, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step through the elimination of the chloride ion (Cl-). This step is typically fast as it leads to the formation of a stable aromatic product.

This mechanism is common for a wide array of nucleophiles, including amines, alkoxides, and thiolates, leading to the formation of various substituted pyrimidines. For instance, reactions with amines yield 4-aminopyrimidine derivatives, while alkoxides produce 4-alkoxypyrimidines.

Table 1: Examples of Nucleophilic Substitution on Chloropyrimidine Scaffolds

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Amine | Dimethylamine | 4-(Dimethylamino)pyrimidine derivative | researchgate.net |

| Alkoxide | Sodium ethoxide | 4-Ethoxypyrimidine derivative | mdpi.com |

| Thiophenoxide | Sodium thiophenoxide | 4-(Phenylthio)pyrimidine derivative | researchgate.net |

The kinetics and selectivity of the nucleophilic substitution reaction are significantly influenced by the other substituents on the pyrimidine ring.

Electronic Effects: The presence of electron-withdrawing groups (EWGs) on the pyrimidine ring generally increases the rate of nucleophilic aromatic substitution. EWGs enhance the electrophilicity of the carbon atoms and further stabilize the negative charge of the Meisenheimer intermediate. Conversely, electron-donating groups (EDGs) decrease the reaction rate by reducing the ring's electrophilicity. In this compound, the 2-methyl and 6-ethyl groups are weakly electron-donating through an inductive effect. This slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted 4-chloropyrimidine. However, the powerful electron-withdrawing effect of the two ring nitrogen atoms ensures that the C4 position remains sufficiently electrophilic to react with a variety of nucleophiles.

Steric Effects: The substituents adjacent to the reaction center can sterically hinder the approach of the nucleophile. In this specific molecule, the ethyl group at C6 and the ring nitrogen at N3 are adjacent to the C4 position. While the ethyl group is larger than a methyl group, it is generally not considered to be sufficiently bulky to prevent reactions with most common nucleophiles.

Electrophilic Aromatic Substitution Potentials

Electrophilic aromatic substitution is generally difficult on the pyrimidine ring. The two ring nitrogen atoms strongly withdraw electron density from the ring carbons, making the system π-deficient and thus deactivated towards attack by electrophiles ias.ac.in. Protonation of the ring nitrogens under acidic reaction conditions further deactivates the ring.

If electrophilic substitution were to occur, it would preferentially take place at the C5 position. This is because the C5 carbon is the least electron-deficient position in the pyrimidine ring, as resonance structures show that positive charge during an electrophilic attack is not placed on this carbon, unlike the C2, C4, and C6 positions wur.nl.

For this compound, the alkyl groups at C2 and C6 are weak activating groups. However, their activating influence is generally insufficient to overcome the strong deactivating effect of the two nitrogen atoms. Therefore, forcing conditions would be required for electrophilic substitution reactions such as nitration or halogenation at the C5 position, and yields are expected to be low. Reactions like the Vilsmeier-Haack formylation, which introduce a formyl group at the C5 position, typically require strongly activating substituents like hydroxyl or amino groups to proceed efficiently on the pyrimidine ring nih.gov.

Transformations of the Ethyl and Methyl Side Chains

The alkyl side chains on the pyrimidine ring also possess their own reactivity, which can be exploited for further functionalization of the molecule.

The ethyl group at the C6 position is relatively unreactive. The C-H bonds of the ethyl group are typical sp³ hybridized bonds. However, the alpha-carbon of the ethyl group (the -CH₂-) is adjacent to the aromatic ring, making its C-H bonds slightly more reactive than those of a simple alkane, analogous to a benzylic position. Functionalization, such as free-radical halogenation, could potentially occur at this position under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). Subsequent nucleophilic substitution of the introduced halogen would allow for a variety of derivatives. Oxidation of the ethyl group to an acetyl group or carboxylic acid is also a theoretical possibility but would require harsh conditions that might also affect other parts of the molecule researchgate.net.

This carbanion can then act as a nucleophile in various reactions, most notably condensation reactions with aldehydes and other electrophiles rsc.org. For example, reaction with benzaldehyde in the presence of a base would lead to the formation of a styryl-pyrimidine derivative. This reactivity provides a valuable synthetic handle for elaborating the structure of the molecule at the C2 position.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-chloropyrimidine |

| 4-aminopyrimidine |

| 4-alkoxypyrimidine |

| 4-(Dimethylamino)pyrimidine |

| 4-Ethoxypyrimidine |

| 4-(Phenylthio)pyrimidine |

| 4-Cyanopyrimidine |

| N-bromosuccinimide |

| Benzaldehyde |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C and C-N bonds. For substituted chloropyrimidines like this compound, these methods allow for the introduction of a wide array of functional groups, fundamentally altering the molecule's properties. The reactivity of the C4-Cl bond is generally higher than that of a C2-Cl bond in dihalopyrimidines, making regioselective functionalization feasible. mdpi.comresearchgate.net

The Suzuki-Miyaura coupling reaction is a robust and widely used method for forming C-C bonds by reacting an organoboron species with an organic halide, catalyzed by a palladium(0) complex. This reaction is highly valuable for modifying heterocyclic cores. While specific studies on this compound are not extensively detailed, the reactivity of similar 2,4-disubstituted and 4,6-disubstituted chloropyrimidines provides a strong precedent for its successful application. researchgate.netnih.gov

The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand. semanticscholar.org The choice of base and solvent is critical for an efficient reaction. nih.govsemanticscholar.org For instance, studies on 2,4-dichloropyrimidine have shown that Suzuki couplings proceed regioselectively at the more reactive C4 position. mdpi.com Microwave-assisted procedures have been shown to accelerate these reactions, often with very low catalyst loading. mdpi.com The electron-rich nature of the 2-methyl and 6-ethyl groups on the pyrimidine ring in this compound would be expected to influence the electronic properties of the substrate but not prevent the coupling.

Below is a table summarizing typical conditions used for the Suzuki-Miyaura coupling of various chloropyrimidine substrates, which are analogous to the expected reactions of this compound.

| Chloropyrimidine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | K₂CO₃ | Dioxane/H₂O | Microwave, 15 min | 90% (C4-substitution) | mdpi.com |

| 2,4-Dichloropyrimidine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Ethanol (B145695)/Toluene/H₂O | 55 °C, 12 h | N/A (Used in one-pot) | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | 60% | semanticscholar.org |

| Resin-supported 4-amino-6-chloropyrimidine | 4-Methylphenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 °C, overnight | Moderate |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl or heteroaryl halides and amines. wikipedia.org This reaction has become a staple in pharmaceutical chemistry for the synthesis of arylamines. The application of this methodology to chloropyrimidines, including this compound, allows for the direct installation of primary and secondary amines, as well as other nitrogen-containing groups.

The success of the Buchwald-Hartwig amination hinges on the selection of the appropriate palladium precursor and, crucially, the phosphine ligand. wikipedia.orglibretexts.org Bulky, electron-rich phosphine ligands, often based on biaryl scaffolds (e.g., XPhos, SPhos) or ferrocene (e.g., DPPF), are highly effective. wikipedia.org A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the catalytic cycle. libretexts.orgmit.edu

While direct examples for this compound are scarce, studies on analogous systems like 2,4-dichloropyridine demonstrate that regioselective amination is achievable, often favoring the more electrophilic position. researchgate.net Cascade reactions involving an initial imination followed by an intramolecular Buchwald-Hartwig coupling have also been developed for the synthesis of fused pyrimidine systems. rsc.org

The following table presents representative conditions for the Buchwald-Hartwig amination of related chloroheterocycles.

| Substrate | Amine | Catalyst System | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | t-Amyl alcohol | 110 °C | 89% (C2-amination) | researchgate.net |

| 4-Bromo-estrone methyl ether | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 °C, 2 h | 89% | beilstein-journals.org |

| Bromobenzene | Phenoxazine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | Reflux, 24 h | Moderate | acs.org |

| β-Bromovinyl aldehyde derivative | 6-Amino-1,3-dimethyluracil | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | DMF | Microwave, 140 °C, 30 min | 86% | rsc.org |

Reaction Pathways and Mechanistic Studies

Understanding the reaction mechanisms of metal-catalyzed cross-couplings is essential for optimizing reaction conditions and predicting outcomes. The mechanisms for Suzuki-Miyaura and Buchwald-Hartwig reactions are generally well-understood and proceed through a common catalytic cycle involving a palladium catalyst shuttling between Pd(0) and Pd(II) oxidation states. wikipedia.orgnih.gov

The key steps in the catalytic cycle are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a square planar Pd(II) intermediate. This step is often rate-limiting. rsc.org

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center. In the Buchwald-Hartwig reaction, the amine coordinates to the palladium, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.orgresearchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst. wikipedia.orgnih.gov

Direct observation and characterization of reaction intermediates in palladium-catalyzed couplings are challenging due to their transient nature. However, kinetic studies and the isolation of stable analogues have provided significant insight. mit.edu For the Buchwald-Hartwig amination, the resting state of the catalyst (the most stable species in the cycle) can vary depending on the specific substrates and ligands used. mit.edu In many systems, an arylpalladium(II) amido complex is the observed resting state. mit.edu

In the context of this compound, the initial oxidative addition would form a (6-ethyl-2-methylpyrimidin-4-yl)palladium(II) chloride complex. Subsequent reaction with the boronic acid (Suzuki) or amine (Buchwald-Hartwig) leads to the key intermediates poised for reductive elimination. Unproductive side reactions, such as β-hydride elimination from palladium-amido complexes, can compete with reductive elimination, leading to reduced yields of the desired product. wikipedia.orgacs.org The structure of the phosphine ligand plays a critical role in mediating the relative rates of these competing pathways. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for mapping the energy landscapes of catalytic cycles. acs.orgresearchgate.net These studies allow for the calculation of activation energies for key steps like oxidative addition and reductive elimination, and the analysis of transition state geometries.

For heteroaryl chlorides like this compound, the oxidative addition of Pd(0) to the C-Cl bond is a critical step. DFT studies on related systems show that the energy barrier for this step is influenced by the electronic properties of the heterocycle and the nature of the palladium catalyst. researchgate.net The electron-deficient pyrimidine ring facilitates this step compared to electron-rich carbocyclic aryl chlorides.

The reductive elimination step is also heavily influenced by the electronic and steric properties of the ligands and the coupling partners. For C-N bond-forming reductive elimination, Lewis acids have been shown to accelerate the reaction by coordinating to the nitrogen atom of pyridyl-type substrates, which may be relevant for pyrimidine systems. nih.gov DFT calculations have revealed that the transition state for reductive elimination to form arylnitriles has a geometry more akin to migratory insertion, a finding that highlights the subtle electronic factors governing this final step. nih.gov While specific energy profiles for this compound have not been reported, these general principles derived from analogous systems provide a robust framework for understanding its reactivity.

Applications of 4 Chloro 6 Ethyl 2 Methylpyrimidine in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

4-Chloro-6-ethyl-2-methylpyrimidine is a key intermediate in organic synthesis due to the strategic placement of its functional groups. The chlorine atom at the C4 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide range of substituents. This reactivity allows chemists to readily modify the pyrimidine core and build more complex molecules.

Building Block in the Synthesis of Complex Heterocyclic Systems

The pyrimidine ring is a core component of many important biological molecules, and as such, there is significant interest in developing synthetic routes to novel heterocyclic systems containing this moiety. This compound serves as a foundational building block in this endeavor. The reactive chloro group allows for its incorporation into larger, more complex heterocyclic structures through various chemical transformations. For instance, chloropyrimidines can be utilized in the synthesis of fused heterocyclic systems such as pyrimido[4,5-d]pyrimidines, which are known to possess diverse biological activities. rsc.org The general reactivity of chloropyrimidines suggests that this compound can be a crucial starting material for creating novel nitrogen-containing heterocycles with potential therapeutic applications. rsc.org

Precursor for Multifunctionalized Pyrimidine Scaffolds

The ability to selectively introduce a variety of functional groups onto the pyrimidine ring makes this compound an ideal precursor for creating multifunctionalized pyrimidine scaffolds. The chlorine atom can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, leading to a diverse library of substituted pyrimidines. rsc.org This versatility is critical in drug discovery and development, where the synthesis of a wide array of analogues is often necessary to optimize biological activity. For example, the reaction of chloropyrimidines with different amines is a common strategy to generate libraries of aminopyrimidines for screening as potential medicinal agents. researchgate.net

Synthesis of Pyrimidine-Fused Ring Systems

The construction of fused heterocyclic systems is a significant area of research in organic and medicinal chemistry, as these structures often exhibit unique biological properties. This compound is a valuable substrate for the synthesis of pyrimidine-fused ring systems. The reactivity of the chloro group, combined with the other substituents on the pyrimidine ring, can be harnessed to direct cyclization reactions, leading to the formation of bicyclic and polycyclic aromatic systems.

One common strategy involves the substitution of the chlorine with a nucleophile that contains a second reactive site. Subsequent intramolecular cyclization can then lead to the formation of a new ring fused to the pyrimidine core. For example, reaction with a bifunctional nucleophile like hydrazine (B178648) or a substituted hydrazine can initiate a sequence leading to the formation of pyrazolopyrimidines or other fused nitrogen-containing heterocycles. While specific examples for this compound are not extensively detailed, the general principles of pyrimidine chemistry support its utility in constructing such fused systems. researchgate.net The synthesis of pyrimido[4,5-d]pyrimidines, for instance, often involves the cyclization of appropriately substituted aminopyrimidines, which can be derived from their chloro-pyrimidine precursors. rsc.org

Derivatization Strategies for Novel Chemical Entities

The development of novel chemical entities with desired properties often relies on the strategic derivatization of a core scaffold. This compound offers multiple avenues for derivatization, primarily centered around the displacement of the C4-chloro substituent.

Nucleophilic aromatic substitution (SNAr) is a primary strategy for derivatizing this compound. The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine. A wide variety of nucleophiles can be employed, leading to a diverse range of products.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product Type | Illustrative Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | 4-Aminopyrimidines | Excess amine, often heated, sometimes with a base or acid catalyst. researchgate.netnih.gov |

| Alkoxides (e.g., NaOMe) | 4-Alkoxypyrimidines | Sodium alkoxide in the corresponding alcohol. rsc.org |

| Thiolates (e.g., NaSPh) | 4-Thioetherpyrimidines | Sodium thiolate in a suitable solvent. rsc.org |

| Azide (B81097) (e.g., NaN3) | 4-Azidopyrimidines | Sodium azide in a polar aprotic solvent like DMF or NMP. |

This table presents illustrative examples based on the general reactivity of chloropyrimidines. Specific conditions for this compound may vary.

In addition to SNAr reactions, modern cross-coupling methodologies have significantly expanded the toolkit for derivatizing chloropyrimidines. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups by reacting the chloropyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.com This is a highly effective method for creating biaryl structures, which are prevalent in many pharmaceutical compounds.

The Sonogashira coupling enables the formation of a carbon-carbon triple bond by coupling the chloropyrimidine with a terminal alkyne, using a palladium catalyst and a copper co-catalyst. organic-chemistry.orgwikipedia.org This reaction introduces the alkynyl moiety, which is a valuable functional group in medicinal chemistry and materials science.

The Buchwald-Hartwig amination provides an alternative and often milder method for C-N bond formation compared to classical SNAr reactions, allowing for the coupling of a wide range of amines with the chloropyrimidine under palladium catalysis.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Product Type | Illustrative Catalytic System |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | 4-Aryl/Vinylpyrimidine | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3), Solvent (e.g., Dioxane/H2O). mdpi.com |

| Sonogashira | Terminal Alkyne | 4-Alkynylpyrimidine | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) salt (e.g., CuI), Base (e.g., Et3N), Solvent (e.g., THF). organic-chemistry.orgwikipedia.org |

| Buchwald-Hartwig | Amine | 4-Aminopyrimidine | Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., Xantphos), Base (e.g., Cs2CO3), Solvent (e.g., Toluene). |

This table presents illustrative examples based on general cross-coupling methodologies for chloropyrimidines. Specific conditions for this compound may vary.

Through these derivatization strategies, this compound can be transformed into a vast library of novel compounds for various applications, particularly in the discovery of new bioactive molecules.

Advanced Spectroscopic Elucidation and Structural Analysis of 4 Chloro 6 Ethyl 2 Methylpyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Chloro-6-ethyl-2-methylpyrimidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for an unambiguous structural assignment.

¹H NMR Chemical Shift Analysis of Pyrimidine (B1678525) Protons and Alkyl Groups

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons provide crucial information about their electronic environment. The sole proton on the pyrimidine ring is expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents and the adjacent electronegative nitrogen atoms.

The ethyl group at the C6 position gives rise to two distinct signals. The methylene (B1212753) protons (-CH2-) are adjacent to the pyrimidine ring and are therefore deshielded, appearing as a quartet in the range of δ 2.5-3.0 ppm. The terminal methyl protons (-CH3) of the ethyl group are further from the ring and consequently appear more upfield as a triplet around δ 1.2-1.5 ppm. The methyl group at the C2 position is also attached to the pyrimidine ring and is expected to resonate as a singlet in the region of δ 2.3-2.7 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine-H (C5-H) | ~7.10 | Singlet |

| Ethyl -CH2- | ~2.80 | Quartet |

| Ethyl -CH3 | ~1.30 | Triplet |

| Methyl -CH3 (C2) | ~2.50 | Singlet |

¹³C NMR Chemical Shift Analysis of Pyrimidine Carbons and Alkyl Carbons

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the nitrogen atoms and the chlorine substituent. The carbon atom bearing the chlorine (C4) is expected to be significantly deshielded, with a predicted chemical shift in the range of δ 160-165 ppm. The other pyrimidine carbons (C2, C5, and C6) will also appear in the downfield region, typically between δ 110 and 170 ppm.

The carbon atoms of the alkyl substituents appear in the upfield region of the spectrum. The methylene carbon of the ethyl group is expected around δ 30-35 ppm, while the methyl carbon of the ethyl group will be further upfield, around δ 12-15 ppm. The methyl carbon at the C2 position is predicted to be in the range of δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~168.0 |

| C4 | ~162.0 |

| C5 | ~120.0 |

| C6 | ~175.0 |

| Ethyl -CH2- | ~32.0 |

| Ethyl -CH3 | ~13.0 |

| Methyl -CH3 (C2) | ~24.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a cross-peak would be observed between the methylene protons and the methyl protons of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show a correlation peak between the pyrimidine proton and its attached carbon (C5), the methylene protons and the methylene carbon of the ethyl group, the methyl protons and the methyl carbon of theethyl group, and the C2-methyl protons and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. Key HMBC correlations would include:

The C2-methyl protons showing a correlation to C2 and C6.

The pyrimidine proton (C5-H) showing correlations to C4 and C6.

The ethyl methylene protons showing correlations to C5, C6, and the ethyl methyl carbon.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the structure of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to its various functional groups.

C-H Stretching: The stretching vibrations of the C-H bonds in the methyl and ethyl groups will appear in the region of 2850-3000 cm⁻¹. The aromatic C-H stretch of the pyrimidine ring is expected around 3000-3100 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will give rise to a series of bands in the 1400-1650 cm⁻¹ region.

C-Cl Stretching: The stretching vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-H Bending: The bending vibrations of the methyl and methylene groups will be observed in the 1350-1480 cm⁻¹ range.

Analysis of Pyrimidine Ring Vibrations

The pyrimidine ring itself has a set of characteristic vibrational modes, often referred to as ring breathing, in-plane, and out-of-plane bending modes. These vibrations typically occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and provide a unique signature for the pyrimidine core of the molecule. The substitution pattern on the ring influences the exact frequencies of these vibrations.

Table 3: Predicted Characteristic IR and Raman Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=N, C=C Ring Stretch | 1400 - 1650 |

| C-H Bending (Alkyl) | 1350 - 1480 |

| Pyrimidine Ring Vibrations | 900 - 1400 |

| C-Cl Stretch | 600 - 800 |

By combining the detailed structural information from NMR spectroscopy with the functional group and fingerprint data from IR and Raman spectroscopy, a complete and confident elucidation of the structure of this compound can be achieved.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical tool for confirming the molecular formula of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The molecular formula of the target compound is C₇H₉ClN₂, corresponding to a monoisotopic mass of 156.0454 Daltons. In mass spectrometry, the molecular ion peak (M⁺) would appear at an m/z (mass-to-charge ratio) corresponding to this mass. A characteristic feature for chlorine-containing compounds is the presence of an M+2 peak, approximately one-third the intensity of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

While specific fragmentation data for this compound is not extensively published, analysis of its structural isomers and related pyrimidine derivatives allows for a predictive understanding of its fragmentation pathways under electron impact. For instance, the mass spectrum of the isomeric compound 2-chloro-4-ethyl-6-methylpyrimidine (B1618388) shows a molecular ion peak at m/z 156. nih.gov The fragmentation of such compounds is governed by the stability of the resulting carbocations and neutral radicals. libretexts.org

Common fragmentation pathways for substituted pyrimidines include:

Alpha-Cleavage: The bonds adjacent to the heteroatoms or the aromatic ring are susceptible to cleavage. libretexts.org For this compound, this would involve the loss of the ethyl or methyl groups.

Loss of Substituents: The molecular ion can fragment through the loss of its side chains. The loss of an ethyl radical (•CH₂CH₃) would result in a fragment ion at [M-29]⁺. The loss of a methyl radical (•CH₃) would produce a fragment at [M-15]⁺.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical, resulting in a fragment at [M-35]⁺.

Ring Cleavage: The stable pyrimidine ring can also undergo fragmentation, leading to a complex pattern of smaller ions.

The analysis of simpler analogues like 4-chloro-6-methylpyrimidine, which shows a top peak at m/z 128, helps in understanding the fragmentation of the core ring structure. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

| 156/158 | [C₇H₉ClN₂]⁺ | Molecular ion (M⁺) and its isotope peak (M+2) |

| 141/143 | [C₆H₆ClN₂]⁺ | Loss of a methyl group ([M-15]⁺) |

| 127/129 | [C₅H₆ClN₂]⁺ | Loss of an ethyl group ([M-29]⁺) |

| 121 | [C₇H₉N₂]⁺ | Loss of a chlorine radical ([M-35]⁺) |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray diffraction crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and details of crystal packing. While the specific crystal structure of this compound is not available in the reviewed literature, extensive studies on closely related pyrimidine derivatives offer significant insights into its expected solid-state conformation and intermolecular interactions. nih.govnih.govresearchgate.net

Bond Lengths, Bond Angles, and Torsion Angles

The geometry of the pyrimidine ring and its substituents is well-established from crystallographic data of analogous structures. The pyrimidine ring in such compounds is often nearly planar or adopts a slightly distorted conformation like a screw-boat or envelope. nih.govresearchgate.net For example, in ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the tetrahydropyrimidine (B8763341) ring makes a dihedral angle of 87.08(9)° with the attached phenyl ring. nih.gov The bond lengths and angles within the pyrimidine core are consistent with the hybridization of the atoms.

Table 2: Typical Bond Lengths and Angles in Substituted Pyrimidine Rings from Crystallographic Data

| Parameter | Typical Value (Å or °) | Reference Compound Example | Citation |

| C-N (in ring) | 1.32 - 1.35 Å | 2,4,6-triaminopyrimidine-1,3-diium dinitrate | iucr.org |

| C-C (in ring) | 1.38 - 1.39 Å | 2,4,6-triaminopyrimidine-1,3-diium dinitrate | iucr.org |

| C-Cl | ~1.74 Å | (General value for aryl chlorides) | |

| N-C-N (angle) | ~127° | (Typical for pyrimidine) | |

| C-N-C (angle) | ~115° | (Typical for pyrimidine) | |

| C-C-C (angle) | ~117° | (Typical for pyrimidine) |

Torsion angles define the spatial relationship between substituents and the ring. For instance, in one ethyl 4-(2,4-dichlorophenyl)-2-methyl-4H-benzo nih.govtandfonline.comthiazolo[3,2-a]pyrimidine-3-carboxylate derivative, the dichlorophenyl ring is twisted at an angle of 89.29(13)° with respect to the pyrimidine ring's mean plane. researchgate.net Such angles are determined by steric and electronic effects between adjacent groups.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent intermolecular interactions. mdpi.comrsc.orgexlibrisgroup.com In pyrimidine derivatives, these interactions are crucial in forming stable, three-dimensional supramolecular architectures. iucr.org

Hydrogen Bonds: Although this compound lacks strong hydrogen bond donors like N-H or O-H, weaker C-H···N and C-H···Cl hydrogen bonds are expected to play a significant role. The pyrimidine nitrogen atoms are effective hydrogen bond acceptors. In related structures, these interactions link molecules into dimers, ribbons, or sheets. nih.govnih.govtandfonline.com For example, crystal structures of other pyrimidines show the formation of centrosymmetric cyclic motifs, such as R²₂(8) rings, through hydrogen bonding. nih.govnih.gov

π–π Stacking: The aromatic pyrimidine ring facilitates π–π stacking interactions. These interactions, where rings are arranged in a parallel or offset fashion, are significant in stabilizing the crystal lattice. iucr.org

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen or oxygen on adjacent molecules, though this is generally a weaker interaction compared to those involving iodine or bromine.

Table 3: Common Intermolecular Interactions in Pyrimidine Derivative Crystals

| Interaction Type | Description | Role in Crystal Packing |

| Hydrogen Bonding (C-H···N) | An acidic C-H bond interacts with a lone pair on a pyrimidine nitrogen. | Directional; forms chains and networks. nih.govtandfonline.com |

| π–π Stacking | Face-to-face or offset stacking of aromatic pyrimidine rings. | Stabilizes packing, often leading to columnar structures. iucr.org |

| Halogen Interactions (C-Cl···X) | Interactions involving the chlorine substituent. | Contributes to the stability and directionality of the packing. |

| van der Waals Forces | Non-specific attractive/repulsive forces. | Fills space efficiently and contributes to overall lattice energy. iucr.org |

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The pyrimidine ring acts as a chromophore, a part of the molecule responsible for absorbing light. Its absorption spectrum is characterized by distinct bands corresponding to specific electronic transitions.

Electronic Transitions and Chromophoric Analysis

The electronic spectrum of the parent pyrimidine molecule is well-studied and serves as a basis for understanding its derivatives. rsc.orgrsc.org The key transitions are:

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pairs) into an anti-bonding π* orbital. For pyrimidine, this is a low-energy transition, resulting in a weak absorption band in the near-UV region (around 3.85 eV or 322 nm). rsc.org

π→π Transitions:* These involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are typically higher in energy and result in much stronger absorption bands at shorter wavelengths. rsc.org

The introduction of substituents onto the pyrimidine ring—such as chloro, ethyl, and methyl groups—modifies the electronic structure and thus shifts the position (λmax) and intensity of these absorption bands. This is known as chromophoric analysis. For example, a study of the closely related 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) in ethanol (B145695) showed absorption maxima at 261 nm and 298 nm. researchgate.net The band at 298 nm can be assigned to the n→π* transition, while the more intense band at 261 nm corresponds to a π→π* transition. The solvent can also influence the spectra; polar solvents often cause a blue shift (hypsochromic shift) in n→π* transitions. journalijar.com

For this compound, the alkyl groups (ethyl and methyl) are expected to have a minor electronic effect, while the chloro group, acting as an auxochrome, can cause a slight red shift (bathochromic shift) of the π→π* transitions due to its electron-donating resonance effect and electron-withdrawing inductive effect.

Table 4: Electronic Transitions and Absorption Maxima for Pyrimidine and a Related Derivative

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Assignment | Citation |

| Pyrimidine | Vapor | ~322 | Weak | n→π | rsc.org |

| Pyrimidine | Vapor | < 250 | Strong | π→π | rsc.org |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethanol | 298 | Not specified | n→π | researchgate.net |

| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Ethanol | 261 | Not specified | π→π | researchgate.net |

Computational and Theoretical Investigations of 4 Chloro 6 Ethyl 2 Methylpyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometries, vibrational frequencies, and electronic properties of chemical compounds with high accuracy.

Optimized Geometries and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a molecule like 4-chloro-6-ethyl-2-methylpyrimidine, this involves finding the minimum energy conformation, particularly concerning the rotation of the ethyl group. DFT calculations, for instance at the B3LYP/6-311++G(d,p) level of theory, can predict bond lengths and angles. researchgate.netnih.gov The pyrimidine (B1678525) ring is expected to be nearly planar, with the substituents causing minor deviations. nih.gov

Conformational analysis would focus on the torsional angle of the ethyl group relative to the pyrimidine ring to identify the global minimum on the potential energy surface. The optimized geometric parameters provide a foundational understanding of the molecule's steric and electronic properties.

Table 1: Illustrative Optimized Geometric Parameters for a Representative Pyrimidine System

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-N1 | 1.34 Å |

| N1-C6 | 1.33 Å | |

| C6-C5 | 1.39 Å | |

| C5-C4 | 1.40 Å | |

| C4-N3 | 1.33 Å | |

| N3-C2 | 1.34 Å | |

| C4-Cl | 1.74 Å | |

| C6-C(ethyl) | 1.52 Å | |

| C2-C(methyl) | 1.50 Å | |

| Bond Angle (°) | N1-C2-N3 | 127° |

| C2-N3-C4 | 116° | |

| N3-C4-C5 | 127° | |

| C4-C5-C6 | 117° | |

| C5-C6-N1 | 122° |

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. wuxibiology.com A small energy gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the ground to the excited state. reddit.com

From the energies of the HOMO and LUMO, various chemical reactivity descriptors can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = (I+A)/2), and chemical hardness (η = (I-A)/2). These descriptors help in predicting the molecule's behavior in chemical reactions. For substituted pyrimidines, the nature and position of substituents significantly influence the FMO energies and, consequently, the reactivity. nih.govresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors for a Representative Chloropyrimidine System

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.95 |

| ELUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.70 |

| Ionization Potential (I) | 6.95 |

| Electron Affinity (A) | 1.25 |

| Electronegativity (χ) | 4.10 |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wisc.edu This method is particularly useful for quantifying electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. uba.ar

Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for a Representative Pyrimidine System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π*(C2-N3) | 18.5 |

| LP (1) N1 | π*(C5-C6) | 20.1 |

| LP (1) N3 | π*(C2-N1) | 17.8 |

| LP (1) N3 | π*(C4-C5) | 22.4 |

Electrostatic Potential (MEP) Maps for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict the sites susceptible to electrophilic and nucleophilic attack. libretexts.orgyoutube.com The MEP is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Typically, red regions indicate negative electrostatic potential, where a positive point charge would be attracted, making these sites prone to electrophilic attack. These areas are usually rich in electrons, such as around lone pairs of heteroatoms. Blue regions signify positive electrostatic potential, attracting nucleophiles, and are located in electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. youtube.comwolfram.com For this compound, the nitrogen atoms of the pyrimidine ring are expected to be the most electron-rich (red) regions, while the hydrogen atoms of the methyl and ethyl groups will exhibit positive potential (blue). The chlorine atom will also contribute to the electronic landscape, influencing the reactivity of the adjacent carbon atom. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov

Prediction of Binding Affinities and Modes

In a molecular docking study involving this compound, the compound would be treated as a ligand and docked into the active site of a relevant protein target, such as a kinase or another enzyme implicated in a disease pathway. The output of the docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. nih.gov

The binding mode reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. acs.org For instance, the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, while the aromatic ring itself could engage in π-stacking interactions. nih.gov Such studies are crucial for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective inhibitors. acs.org

Table 4: Illustrative Molecular Docking Results for a Representative Pyrimidine Inhibitor | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type | |---|---|---|---| | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LEU83 | Hydrogen Bond | | | LYS33 | Hydrogen Bond | | | ILE10 | Hydrophobic | | | VAL18 | Hydrophobic | | | PHE80 | π-π Stacking |

Agrochemical Chemistry Intermediacy of 4 Chloro 6 Ethyl 2 Methylpyrimidine

Intermediate for Pesticide and Herbicide Synthesis

Substituted pyrimidines are a well-established and vital component in the creation of modern pesticides and herbicides. The specific arrangement of substituents on the pyrimidine (B1678525) ring in 4-Chloro-6-ethyl-2-methylpyrimidine makes it a valuable precursor for developing new active ingredients. The chlorine atom is a reactive site, allowing for nucleophilic substitution reactions to introduce different moieties that can confer or enhance pesticidal and herbicidal properties.

Research into pyrimidine derivatives has shown their effectiveness against a wide range of pests and weeds. For instance, various pyrimidine compounds have been found to exhibit significant herbicidal activity by inhibiting essential plant enzymes. nih.govtandfonline.comtandfonline.com A notable mechanism of action for some herbicidal pyrimidine derivatives is the disruption of pyrimidine biosynthesis in plants, a novel approach to weed control. pnas.org

The synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives has also been explored, with some compounds showing considerable herbicidal effects. nih.gov Furthermore, pyrimidine-based compounds have been developed as fungicides, highlighting the broad spectrum of biological activity within this chemical class. nih.gov The general synthetic strategies often involve the use of chlorinated pyrimidine intermediates to build more complex and biologically active molecules. acs.org

The following table provides examples of pyrimidine derivatives that have been investigated for their agrochemical properties, illustrating the potential applications for intermediates like this compound.

| Compound Class | Target Application | Key Structural Features | Reported Activity |

| Pyrimidine Thiourea (B124793) Derivatives | Herbicide | Aromatic-substituted pyrimidines | Good activity against certain grasses and broadleaf weeds. nih.gov |

| Pyrimidine derivatives with 1,2,4-triazole (B32235) | Herbicide | Pyrimidine and 1,2,4-triazole moieties | Good inhibition against the growth of rape and barnyard grass. tandfonline.comtandfonline.com |

| Pyrido[2,3-d]pyrimidine Derivatives | Herbicide | Fused pyrimidine ring system | Good activity against bentgrass. nih.gov |

| Pyrimidine Amine Derivatives | Fungicide | Isothiazole and coumarin (B35378) moieties | Effective against various fungal strains. acs.org |

Precursor for Plant Growth Regulators and Crop Protection Agents

Beyond pest and weed control, pyrimidine derivatives are also investigated for their role as plant growth regulators (PGRs) and broader crop protection agents. PGRs are used to modify plant growth, such as enhancing root development, controlling plant height, and improving crop yield and quality. The structural features of this compound provide a scaffold for the synthesis of molecules that can interact with plant hormonal pathways.

Studies have demonstrated that certain pyrimidine derivatives can influence plant growth and development, acting as analogues of natural plant hormones. rajpub.comauctoresonline.org For example, synthetic pyrimidine compounds have been shown to intensify the growth of wheat during its vegetative period. rajpub.com The development of synthetic routes to create o-carboxyphenyl derivatives of pyrimidine has been pursued specifically for testing their potential as plant growth regulators. researchgate.net

The table below summarizes the types of pyrimidine derivatives and their functions as plant growth regulators and crop protection agents, underscoring the potential of this compound as a starting material.

| Compound Class | Application | Mechanism of Action/Effect |

| Synthetic Pyrimidine Derivatives | Plant Growth Regulation | Act as analogues of plant hormones to enhance growth. rajpub.comauctoresonline.org |

| o-Carboxyphenyl Derivatives of Pyrimidine | Plant Growth Regulation | Potential to modulate various aspects of plant development. researchgate.net |

| N-nitro-2-pyrimidinamine Derivatives | Crop Protection | Potential for broad-spectrum biological activity. researchgate.net |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

Future research into 4-Chloro-6-ethyl-2-methylpyrimidine is anticipated to focus on the development of more efficient, selective, and scalable synthetic routes. While established methods for pyrimidine (B1678525) synthesis exist, the focus will likely shift towards novel strategies that offer improved yields and access to a wider range of derivatives.

One promising avenue is the exploration of cascade reactions, which can construct complex molecular architectures in a single step from simpler precursors. For instance, research on related pyrimidine structures has demonstrated the use of cascade reactions to form novel tricyclic compounds. researchgate.net Similar approaches could be envisioned for this compound, potentially leading to the discovery of new chemical entities with unique properties.

Another area of interest is the development of regioselective functionalization methods. The chlorine atom at the 4-position represents a key handle for nucleophilic substitution, allowing for the introduction of various functional groups. Future studies will likely focus on fine-tuning reaction conditions to achieve precise control over which position on the pyrimidine ring reacts, especially in more complex derivatives. This is crucial for building a diverse library of compounds for screening in different applications. For example, studies on 4,6-dichloro-2-(methylthio)pyrimidine (B19916) have shown that selective substitution can be achieved by carefully controlling the reaction conditions. researchgate.netmdpi.com

Furthermore, the development of methods that avoid harsh reagents and reaction conditions will be a key theme. This aligns with the broader trend in organic synthesis towards more environmentally friendly processes. Patent literature often discloses novel methods that aim for higher yields, improved purity, and reduced waste, which could be adapted for the synthesis of this compound and its analogues. google.comgoogle.com

Application in Supramolecular Chemistry and Materials Science

The structural features of this compound make it an intriguing building block for supramolecular chemistry and materials science. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors or coordinate with metal ions, enabling the formation of well-defined, self-assembled structures.

Future research could explore the use of this compound derivatives in the construction of supramolecular polymers. By functionalizing the pyrimidine core with recognition motifs, it may be possible to create long-chain polymers held together by non-covalent interactions. Research on 4'-chloro-2,2':6',2''-terpyridine has demonstrated the feasibility of using chlorinated heterocyclic compounds as a basis for creating such materials. tue.nl

In materials science, pyrimidine derivatives are of interest for their potential electronic and photophysical properties. By incorporating this compound into larger conjugated systems, it may be possible to develop new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties can be tuned by modifying the substituents on the pyrimidine ring.

The ability of the pyrimidine ring to participate in various intermolecular interactions, such as N—H⋯O, N—H⋯S, and C—H⋯F hydrogen bonds, as well as C—H⋯π interactions, is another area ripe for exploration. researchgate.net These interactions can be harnessed to control the packing of molecules in the solid state, leading to the design of crystalline materials with desired properties, such as specific optical or mechanical characteristics.

Advanced Computational Drug Design and Discovery

Computational methods are poised to play a pivotal role in unlocking the therapeutic potential of this compound derivatives. nih.gov These techniques can accelerate the drug discovery process by identifying promising drug candidates and optimizing their properties before they are synthesized in the lab. nih.gov

One key application of computational chemistry will be in structure-based drug design. If a biological target for a this compound derivative is identified, molecular docking studies can be used to predict how the molecule binds to the active site of the protein. This information can then be used to design new derivatives with improved binding affinity and selectivity. For example, computational docking has been used to guide the design of pyrimidine-based inhibitors for specific cancer targets. nih.gov

Ligand-based drug design approaches will also be valuable, particularly when the three-dimensional structure of the biological target is unknown. nih.gov By analyzing the structure-activity relationships of a series of related compounds, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new, unsynthesized derivatives.

Furthermore, computational methods can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. nih.gov This early-stage assessment of drug-likeness can help to identify compounds that are more likely to succeed in clinical trials, thereby reducing the time and cost of drug development.

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, future research will undoubtedly focus on developing sustainable and biocatalytic methods for the synthesis and modification of this compound. rsc.org

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. rsc.org For instance, enzymes such as reductases could be used for the stereoselective reduction of functional groups on the pyrimidine ring or its side chains. researchgate.net Research into the biocatalytic reduction of related chlorobutanoates has shown the potential for producing chiral compounds with high enantiomeric purity. researchgate.net

Whole-cell biocatalysis, where entire microorganisms are used as the catalyst, is another promising approach. nih.gov This can be particularly advantageous when multiple enzymatic steps are required or for cofactor recycling. The development of robust microbial strains capable of performing specific transformations on pyrimidine substrates will be a key area of research.

In addition to biocatalysis, the principles of green chemistry will be applied to traditional synthetic routes. This includes the use of safer solvents, minimizing the number of synthetic steps, and developing catalytic methods that reduce waste. The integration of flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, could also lead to more efficient and safer manufacturing processes for this compound and its derivatives.

The synergy between these advanced research directions promises to expand the utility of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Chloro-6-ethyl-2-methylpyrimidine, and how do reaction conditions influence yield?

Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chloro-substituted pyrimidines are often synthesized via reactions between ethyl-substituted precursors and chlorinating agents (e.g., POCl₃) under reflux conditions . Key factors affecting yield include: